molecular formula C22H20N4O3S B2477769 Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate CAS No. 315678-94-5

Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate

Cat. No. B2477769
CAS RN: 315678-94-5
M. Wt: 420.49
InChI Key: QTKBEULJRRIICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate” is a complex organic compound. It has a molecular formula of C22H20N4O3S and an average mass of 420.484 Da . The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, a pyridine ring, and a benzoate group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific 3D structure of this compound is not provided in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate and similar reagents are used in the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized for molecular docking screenings towards GlcN-6-P synthase as the target protein, showcasing the potential of these compounds in biomedical research for drug discovery (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Regioselective Synthesis

The ability to control regioselectivity in reactions involving triazoles with acetylacetaldehyde dimethyl acetal is crucial for synthesizing specific triazolopyrimidine derivatives, demonstrating the fine control achievable in synthetic chemistry for creating targeted molecular structures (W. T. Monte, W. Kleschick, R. Meikle, S. Snider, J. Bordner, 1989).

Peptide Coupling Agents in Synthesis

Peptide coupling agents like BOP and Bt-OTs have been used in a novel reaction with alcohols to synthesize 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, expanding the toolkit for synthetic organic chemistry and offering new pathways for the synthesis of complex molecules (M. Lakshman, M. Singh, Mukesh Kumar, Raghu Ram Chamala, Vijayender R Yedulla, Domenick Wagner, Evan Leung, Lijia Yang, Asha Matin, S. Ahmad, 2014).

properties

IUPAC Name

methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-12-18(15(2)26(14)17-9-7-16(8-10-17)21(28)29-3)19(27)13-30-22-24-23-20-6-4-5-11-25(20)22/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBEULJRRIICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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